molecular formula C24H26N2O2 B15283967 2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol

2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol

Cat. No.: B15283967
M. Wt: 374.5 g/mol
InChI Key: SIYXEPLEQOIZEW-UHFFFAOYSA-N
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Description

2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol is a complex organic compound with a unique structure that includes an imidazolidine ring substituted with two 3-methylphenyl groups and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol typically involves the reaction of 3-methylbenzaldehyde with ethylenediamine to form the imidazolidine ring. This intermediate is then reacted with 3-methoxyphenol under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of ethers or other substituted phenols.

Scientific Research Applications

2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Uniqueness

2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol is unique due to its specific substitution pattern and the presence of both imidazolidine and methoxyphenol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

2-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-3-methoxyphenol

InChI

InChI=1S/C24H26N2O2/c1-17-7-4-9-19(15-17)25-13-14-26(20-10-5-8-18(2)16-20)24(25)23-21(27)11-6-12-22(23)28-3/h4-12,15-16,24,27H,13-14H2,1-3H3

InChI Key

SIYXEPLEQOIZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(C2C3=C(C=CC=C3OC)O)C4=CC=CC(=C4)C

Origin of Product

United States

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